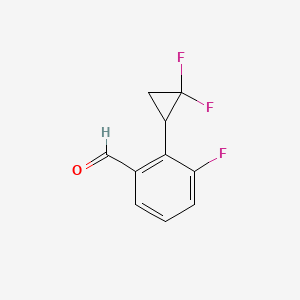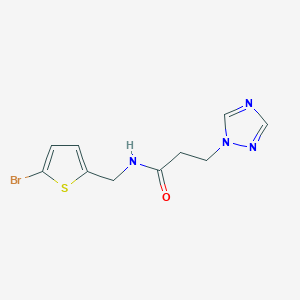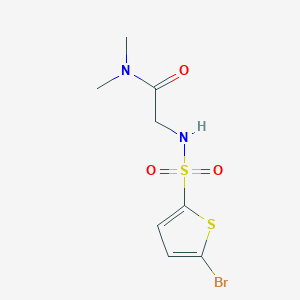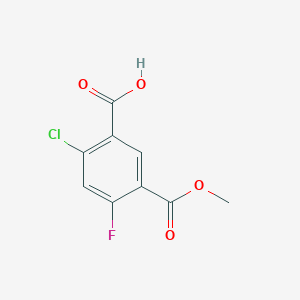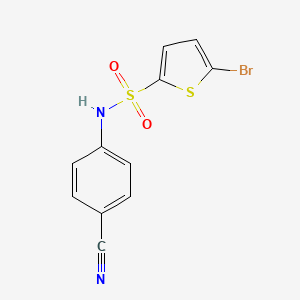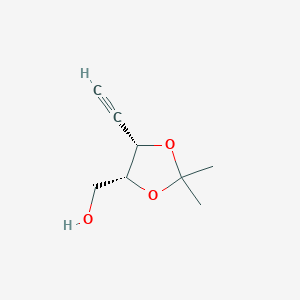
n-Isobutyl-3-methylquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isobutyl-3-methylquinoxalin-2-amine is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-3-methylquinoxalin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methylquinoxalin-2-amine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-3-methylquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
n-Isobutyl-3-methylquinoxalin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of n-Isobutyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar structure but without the isobutyl and methyl substituents.
3-Methylquinoxaline: Similar to n-Isobutyl-3-methylquinoxalin-2-amine but lacks the isobutyl group.
2-Aminoquinoxaline: Another related compound with an amino group at the 2-position but without the isobutyl and methyl groups.
Uniqueness
This compound is unique due to the presence of both isobutyl and methyl substituents on the quinoxaline core. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other quinoxaline derivatives .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-methyl-N-(2-methylpropyl)quinoxalin-2-amine |
InChI |
InChI=1S/C13H17N3/c1-9(2)8-14-13-10(3)15-11-6-4-5-7-12(11)16-13/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
UALCOEMOCZWBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

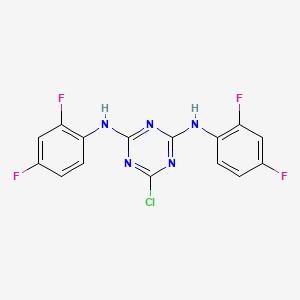
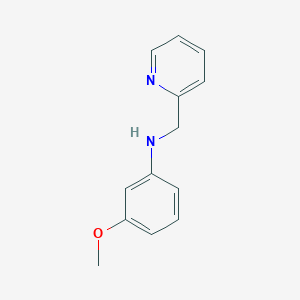
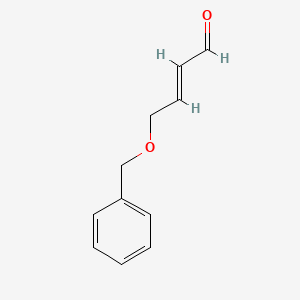
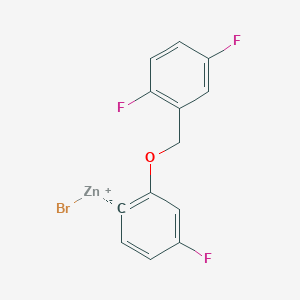
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
